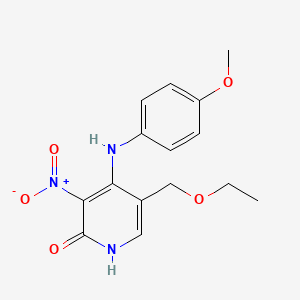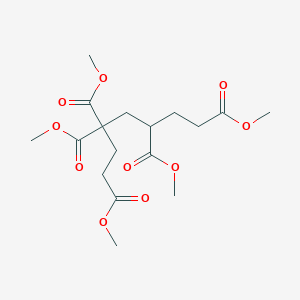
Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)propan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-(2-fluorophenyl)propanoic acid derivatives. For instance, the reduction of methyl 3-(2-fluorophenyl)propanoate using sodium borohydride can yield 3-(2-fluorophenyl)propan-1-ol . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-fluorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-fluorophenyl)propan-1-ol can yield 3-(2-fluorophenyl)propanoic acid, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: A similar compound without the methanesulfonic acid component.
Methanesulfonic acid: An organosulfuric acid with various industrial applications.
Uniqueness
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol is unique due to the combination of methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol, which imparts distinct chemical properties and potential applications. The presence of both components allows for a wider range of reactions and uses compared to the individual compounds.
Propiedades
Número CAS |
166949-93-5 |
|---|---|
Fórmula molecular |
C10H15FO4S |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11FO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
Clave InChI |
SFYWLCIPCGVCTR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

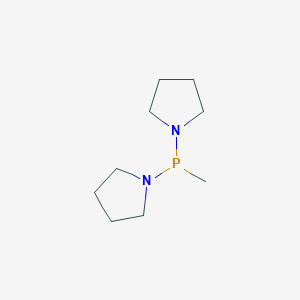

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
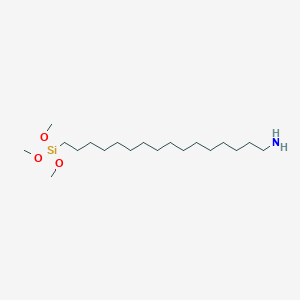
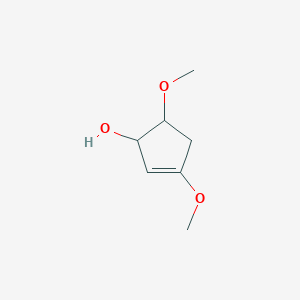
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)


